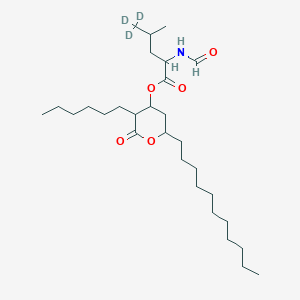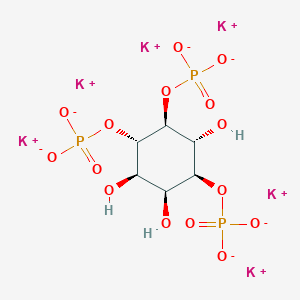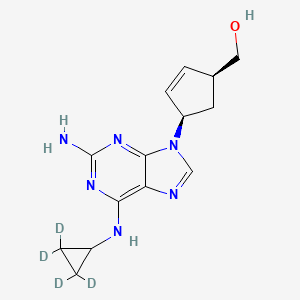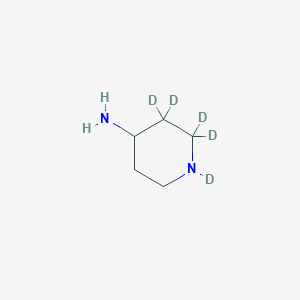
N-Formyl-L-leucine (3S,4S,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, starting from basic raw materials like amino acids and alcohols, followed by acylation reactions to form esters. For example, using 3-pyridine carboxylic acid and leucine, esters such as N-(3-Formyl Pyridine)-Leucine Ethyl Ester can be synthesized, indicating a similar pathway could be applicable for the compound (Lai Mia, 2015).
Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms within a compound. Complex esters like the one can be analyzed through techniques like NMR, IR, and HRMS spectra to confirm the structure. The structure is crucial for understanding the compound's reactivity and interactions with other molecules (K. Cheuk et al., 2003).
Chemical Reactions and Properties
The compound's chemical properties, including its reactivity and the types of reactions it can undergo, are influenced by its molecular structure. For example, esterification and acylation are common reactions for such compounds, suggesting they could participate in or result from similar reactions (V. Constantinou-Kokotou et al., 1991).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and thermal stability, are crucial for handling and application of the compound. For instance, polymers derived from similar compounds exhibit high thermal stability, which could be indicative of the thermal properties of N-Formyl-L-leucine esters (K. Cheuk et al., 2003).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with other chemical agents, and stability in various environments, define the compound's potential applications and how it can be modified or utilized in reactions. The ester and amide groups in such compounds suggest a range of reactivity and potential for further functionalization (L. Pochet et al., 1996).
Wissenschaftliche Forschungsanwendungen
Leucine in Muscle Protein Synthesis and Metabolism
Leucine, a branched-chain amino acid, is extensively studied for its role in stimulating muscle protein synthesis, making it of particular interest in the prevention of age-related muscle atrophy, or sarcopenia. Studies have investigated leucine's efficacious dose and its tolerable upper intake level in both young and elderly men, indicating its potential in dietary supplementation to support muscle health (Elango, Rasmussen, & Madden, 2016).
Leucine Metabolites and Exercise Performance
Leucine metabolites, such as beta-hydroxy-beta-methylbutyrate (HMB), are recognized for their ergogenic aids, particularly in bodybuilders and strength athletes, to enhance exercise performance and skeletal muscle hypertrophy. The review by Wilson, Wilson, & Manninen (2008) provides an in-depth analysis of HMB research, discussing its effectiveness and potential mechanisms (Wilson, Wilson, & Manninen, 2008).
Pharmaconutrient in Health and Disease
Leucine has been proposed as a promising pharmaconutrient for the prevention and treatment of sarcopenia and type 2 diabetes. It acts as a strong insulin secretagogue and stimulates mRNA translation, increasing muscle protein synthesis in an insulin-independent manner. This positions leucine as a valuable nutrient in managing various health conditions, including metabolic disorders (van Loon, 2012).
Supplementation Considerations
Despite the potential benefits, long-term leucine supplementation and its effects on body composition and muscle mass have shown mixed results. Some studies indicate that supplementation may assist in weight loss processes and improve physical performance, but the efficacy largely depends on the presence of other amino acids and the specific conditions being addressed (Paza et al., 2014).
Potential in Sarcopenia and Muscle Maintenance
Research on beta-hydroxy-beta-methylbutyrate (HMB), a leucine metabolite, suggests its utility in protecting or rebuilding muscle mass in older individuals with reduced lean body mass. HMB's relationship with muscle mass maintenance and strength parameters highlights its potential therapeutic applications, although limitations in study design and methodologies call for further research (Landi et al., 2019).
Eigenschaften
IUPAC Name |
(3-hexyl-2-oxo-6-undecyloxan-4-yl) 5,5,5-trideuterio-2-formamido-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24-21-27(25(28(32)34-24)19-17-10-8-6-2)35-29(33)26(30-22-31)20-23(3)4/h22-27H,5-21H2,1-4H3,(H,30,31)/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWNIYFHQZQPBP-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)CC(C(=O)OC1CC(OC(=O)C1CCCCCC)CCCCCCCCCCC)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-L-leucine (3S,4S,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1148566.png)







